Oratecan
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKHSYORGJETM-MGDILKBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of Oratecan
Dual-Agent Composition: Irinotecan (B1672180) and Encequidar (B1663005) (HM30181)
Oratecan is comprised of two distinct active pharmaceutical ingredients: irinotecan and encequidar, also known as HM30181 researchgate.netnih.gov. Irinotecan is a semisynthetic analog of camptothecin (B557342), a natural plant alkaloid with known anticancer properties guidetopharmacology.orgprobes-drugs.orgacs.org. Encequidar (HM30181) is a novel, orally administered compound specifically developed as a P-glycoprotein (P-gp) inhibitor researchgate.netguidetopharmacology.orgmedchemexpress.comncats.io. The combination aims to leverage the cytotoxic effects of irinotecan while overcoming drug resistance mediated by efflux pumps through the action of encequidar.
Irinotecan's Molecular Action: Topoisomerase I Inhibition via SN-38
Irinotecan functions as a prodrug, requiring metabolic activation to its biologically active metabolite, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) wikipedia.orgpharmgkb.orgdrugbank.compatsnap.com. This conversion primarily occurs in the liver and gastrointestinal tract through the action of carboxylesterase enzymes drugbank.compatsnap.compharmgkb.org. SN-38 is a potent inhibitor of DNA topoisomerase I (Top1), an essential nuclear enzyme involved in DNA replication and transcription pharmgkb.orgdrugbank.compatsnap.com. Topoisomerase I relieves torsional strain in the DNA double helix by creating transient single-strand breaks, allowing the DNA strands to unwind and then re-ligating the breaks pharmgkb.orgdrugbank.compatsnap.com.
SN-38 exerts its cytotoxic effect by binding to the reversible complex formed between topoisomerase I and DNA during the process of strand breaking and re-ligation pharmgkb.orgdrugbank.compatsnap.com. This binding stabilizes the "cleavable complex," preventing the re-ligation of the DNA strand breaks pharmgkb.orgdrugbank.compatsnap.commdpi.com. As the replication fork encounters these stabilized complexes during the S phase of the cell cycle, it leads to the formation of irreversible double-strand breaks pharmgkb.orgpatsnap.com. These lethal DNA lesions trigger apoptotic pathways, ultimately resulting in cancer cell death pharmgkb.orgdrugbank.compatsnap.com. SN-38 is significantly more potent than its parent compound, irinotecan, as a topoisomerase I inhibitor, with in vitro studies showing it to be approximately 100 to 1000 times more active wikipedia.orgdrugbank.comresearchgate.net.
Encequidar's (HM30181) Role: P-glycoprotein (P-gp) Efflux Pump Inhibition
Encequidar (HM30181) is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as ABCB1 or MDR1 guidetopharmacology.orgmedchemexpress.comncats.iopharmacompass.commedchemexpress.com. P-gp is a key efflux pump located in various tissues, including the intestinal epithelium, blood-brain barrier, and kidney tubules, where it plays a role in transporting a wide range of substrates, including many chemotherapeutic agents, out of cells guidetopharmacology.orgpharmacompass.comgoogle.commdpi.com. Overexpression of P-gp in cancer cells is a significant mechanism of multidrug resistance, as it reduces the intracellular accumulation of cytotoxic drugs, thereby diminishing their effectiveness guidetopharmacology.orgpatsnap.commdpi.comontosight.ainih.gov.
Encequidar is designed to inhibit P-gp, particularly in the intestinal endothelium, with minimal systemic absorption researchgate.netguidetopharmacology.orgmedchemexpress.compharmacompass.comnih.gov. This targeted inhibition in the gut is intended to enhance the oral absorption and bioavailability of co-administered P-gp substrate drugs researchgate.netguidetopharmacology.orgpharmacompass.comontosight.aismolecule.com.
Specificity and Potency of P-gp Inhibition by Encequidar
Research indicates that encequidar is a potent inhibitor of human P-gp (hP-gp) nih.govmedkoo.com. In vitro studies have demonstrated high potency, with reported IC50 values in the nanomolar range nih.govmedkoo.com. For instance, one study reported an IC50 for inhibiting hP-gp of 0.0058 ± 0.0006 µM nih.gov. Encequidar has also shown selectivity for P-gp over other transporters like the breast cancer resistance protein (BCRP) in human cells nih.gov. Its potency has been compared to other P-gp inhibitors, showing comparable or higher activity in certain assays medchemexpress.commedkoo.com. For example, encequidar was found to be approximately equipotent with tariquidar (B1662512) in inhibiting rhodamine 123 efflux from CCRF-CEM T cells medchemexpress.com.
Impact on Intracellular Accumulation of Chemotherapeutic Agents
By inhibiting P-gp-mediated efflux, encequidar increases the intracellular concentration of chemotherapeutic agents that are substrates for this transporter pharmacompass.commdpi.comontosight.aicancer.gov. This enhanced intracellular accumulation is crucial for the effectiveness of drugs like irinotecan and its active metabolite SN-38, which are subject to efflux by P-gp pharmgkb.orgpatsnap.comcancer.gov. Increased intracellular levels of the cytotoxic agent can overcome resistance mechanisms employed by cancer cells and enhance the drug's ability to interact with its molecular target, topoisomerase I mdpi.comontosight.ai.
Synergistic Mechanistic Interactions within the this compound System
The combination of irinotecan and encequidar in this compound is based on a synergistic mechanistic interaction researchgate.netguidetopharmacology.orgguidetopharmacology.orgdrugbank.com. While irinotecan (via SN-38) directly targets DNA topoisomerase I to induce cell death, encequidar enhances the availability of irinotecan and SN-38 at the cellular level by inhibiting P-gp efflux researchgate.netguidetopharmacology.orgguidetopharmacology.orgdrugbank.comcancer.gov. This dual action addresses both the cytotoxic requirement and the challenge of drug transport and resistance.
Enhanced Systemic Exposure of Irinotecan and SN-38
A key aspect of the synergistic interaction is the ability of encequidar to increase the systemic exposure of both irinotecan and, more importantly, its active metabolite SN-38 researchgate.netguidetopharmacology.orgmedchemexpress.comwikipedia.orgpharmgkb.orgdrugbank.compatsnap.comwikipedia.org. By inhibiting intestinal P-gp, encequidar facilitates greater absorption of orally administered irinotecan researchgate.netguidetopharmacology.orgpharmacompass.com. This leads to higher plasma concentrations of the prodrug, which can then be converted to SN-38 nih.govresearchgate.net. Furthermore, both irinotecan and SN-38 are substrates for P-gp, and encequidar's inhibitory effect can reduce their efflux from cells, potentially increasing their systemic circulation and delivery to tumor sites pharmgkb.orgpatsnap.comcancer.gov.
Studies have shown that co-administration of encequidar with irinotecan results in increased exposure to both compounds nih.govresearchgate.netscilit.com. For example, clinical data has indicated that this compound leads to increased irinotecan and SN-38 exposure with increasing dose nih.govresearchgate.net. In some patients treated with this compound, SN-38 exposures were comparable to those achieved with standard intravenous irinotecan dosing nih.govresearchgate.net. This enhanced systemic exposure is critical for achieving therapeutic concentrations of the active metabolite SN-38, thereby improving the potential for antitumor activity.
Data from a clinical study evaluating this compound demonstrated the relationship between irinotecan dose and the exposure of irinotecan and SN-38. nih.govresearchgate.net
| This compound Dose Level (Irinotecan mg/m²) | Patients with SN-38 Exposure Comparable to IV Irinotecan |
| 200 and above | 9 of 17 |
This table illustrates that a significant proportion of patients receiving this compound at higher dose levels achieved SN-38 exposures similar to those seen with intravenous irinotecan, highlighting the impact of the combination on systemic exposure of the active metabolite. nih.govresearchgate.net
Overcoming Efflux-Mediated Drug Resistance Mechanisms
Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often limiting the effectiveness of various therapeutic agents. A primary mechanism contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-associated Protein 1 (MRP1, ABCC1), and Breast Cancer Resistance Protein (BCRP, ABCG2). wikipedia.orgwikidata.orgfishersci.atprobes-drugs.orgsigmaaldrich.comwikipedia.orgfishersci.ca These efflux pumps actively transport a wide range of structurally diverse chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration below cytotoxic levels. wikipedia.orgwikidata.orgfishersci.atprobes-drugs.orgsigmaaldrich.comfishersci.caguidetopharmacology.orgwikipedia.orgmims.comscilit.com
This compound, an investigational oral formulation, is designed to circumvent efflux-mediated resistance, particularly that conferred by P-gp. wikipedia.orgresearchgate.net It comprises a combination of irinotecan, a topoisomerase I inhibitor and a known substrate for efflux transporters, and encequidar methanesulfonate (B1217627), a novel and minimally absorbed inhibitor of P-gp. guidetopharmacology.orgwikipedia.orgresearchgate.net The rationale behind this combination is that encequidar can inhibit intestinal P-gp, thereby enhancing the oral absorption and bioavailability of irinotecan and its active metabolite, SN-38, which would otherwise be significantly limited by efflux in the gastrointestinal tract. guidetopharmacology.orgwikipedia.org
Preclinical research has demonstrated the ability of encequidar to inhibit the transport activity of P-gp and reverse drug resistance in cell lines overexpressing this transporter. For instance, studies using drug-resistant colon cancer cells (SW620/AD300) have shown that encequidar can reduce the efflux of substrates like doxorubicin (B1662922) and enhance their cytotoxicity. wikipedia.orgfishersci.ca Mechanistic investigations suggest that encequidar's effects may involve disrupting energy supply required for P-gp transport by affecting metabolic pathways such as the citric acid cycle, modulating the anti-oxidative stress system by affecting glutathione (B108866) metabolism, and increasing intracellular reactive oxygen species (ROS) production. wikipedia.org These combined effects contribute to restoring sensitivity in resistant cells. wikipedia.org
Clinical findings from studies evaluating this compound have provided evidence supporting its mechanism of overcoming efflux-mediated limitations on oral drug absorption. A dose regimen-finding study in subjects with advanced malignancies investigated the pharmacokinetics of this compound (encequidar methanesulfonate plus irinotecan). wikipedia.orgresearchgate.net The study aimed to determine the maximum tolerated dose and evaluate exposure to irinotecan and SN-38. wikipedia.orgresearchgate.net Pharmacokinetic sampling revealed that irinotecan and SN-38 plasma exposure increased with escalating doses of irinotecan when administered with a fixed dose of encequidar. wikipedia.orgresearchgate.net Notably, in a subset of patients at higher dose levels (200 mg/m² and above), SN-38 exposures were observed to be comparable to those typically achieved with standard intravenous irinotecan dosing. wikipedia.orgresearchgate.net This finding suggests that encequidar successfully inhibited intestinal P-gp efflux, allowing for improved oral absorption of irinotecan and resulting in clinically relevant systemic exposure to the active metabolite SN-38. guidetopharmacology.orgwikipedia.orgresearchgate.net
The strategy employed in this compound, utilizing a gut-specific P-gp inhibitor like encequidar, aims to improve the oral bioavailability of chemotherapy agents that are P-gp substrates, potentially offering an alternative administration route and profile compared to systemic P-gp inhibition approaches which have faced challenges including dose-limiting toxicities and complex pharmacokinetic interactions. probes-drugs.orgfishersci.caguidetopharmacology.orgscilit.comwikipedia.org
Here is a summary of pharmacokinetic findings related to SN-38 exposure from a clinical study of this compound:
| This compound Dose Level (Irinotecan mg/m² + Encequidar 15 mg) | Patients with SN-38 Exposure Comparable to IV Irinotecan (n/total patients at dose level) |
| 200 | Data not explicitly provided for this specific split, but included in ≥ 200 mg/m² group. |
| 240 | Data not explicitly provided for this specific split, but included in ≥ 200 mg/m² group. |
| 280 | Included in ≥ 200 mg/m² group. |
| 320 | Included in ≥ 200 mg/m² group. |
| Combined ≥ 200 | 9/17 wikipedia.orgresearchgate.net |
Note: The table summarizes data from patients receiving this compound at dose levels of 200 mg/m² irinotecan or higher, combined with a fixed 15 mg dose of encequidar methanesulfonate. wikipedia.orgresearchgate.net
Preclinical Pharmacological and Efficacy Investigations of Oratecan
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Research
In Vitro Drug Metabolism and Disposition Studies
The metabolic pathway of irinotecan (B1672180), the active chemotherapeutic component of Oratecan, has been extensively studied in vitro. Irinotecan itself is a prodrug that requires conversion to its highly potent active metabolite, SN-38, a process mediated by carboxylesterase enzymes. nih.govnih.gov This conversion is a critical step for its cytotoxic activity. Studies using human liver and intestinal S9 fractions have demonstrated that irinotecan is effectively hydrolyzed to SN-38 in both hepatic and various intestinal tissues, including the duodenum, jejunum, ileum, and colon. researchwithrutgers.com
The specific activity of carboxylesterase varies between tissue types, with the jejunum showing high conversion rates. researchwithrutgers.com This localized intestinal activation is a key consideration for oral formulations like this compound. researchwithrutgers.com Further metabolic processes include the inactivation of SN-38 through glucuronidation, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming the inactive SN-38 glucuronide (SN-38G). researchgate.net
In vitro studies using Caco-2 intestinal cell monolayers, a standard model for predicting drug absorption and transport, have been crucial in understanding the disposition of irinotecan. These studies confirm that irinotecan is a substrate of the P-glycoprotein (P-gp) efflux pump. nih.govnih.gov P-gp actively transports irinotecan from the inside of intestinal cells back into the gastrointestinal lumen, which limits its oral absorption. mycancergenome.orgnih.gov The co-administration of a P-gp inhibitor in these in vitro models significantly reduces this secretory transport, thereby increasing the potential for enhanced absorptive permeability. nih.gov
In Vivo Pharmacokinetic Characterization in Preclinical Models
In vivo studies in preclinical animal models, such as rats and mice, have been instrumental in characterizing the pharmacokinetic profiles of irinotecan and its active metabolite, SN-38. Following oral administration of irinotecan alone, the bioavailability is typically low and variable. srce.hr
Pharmacokinetic analyses in mice have shown that the disposition of irinotecan is nonlinear. nih.gov The conversion to SN-38 can become saturated at higher doses, meaning a proportional increase in the irinotecan dose does not lead to a similarly proportional increase in SN-38 exposure. srce.hrnih.gov In studies with neuroblastoma xenografts, daily oral administration of irinotecan resulted in significant systemic exposure to both irinotecan and SN-38 lactones, the active forms of the compounds. nih.gov Furthermore, pharmacokinetic studies in mice bearing human colon tumor xenografts revealed that after oral administration, there was a significantly higher molar formation of SN-38 lactone compared to intravenous administration at the same dose level. researchgate.net This suggests substantial first-pass metabolism and conversion in the gut and liver. researchgate.net
Encequidar (B1663005) is a potent, specific, and minimally absorbed P-gp inhibitor designed to block the efflux of P-gp substrates in the gastrointestinal tract. mycancergenome.orgonclive.com Preclinical research demonstrates that co-administration of a P-gp inhibitor with oral irinotecan dramatically alters its pharmacokinetics.
In rat models, the oral co-administration of irinotecan with the P-gp inhibitor verapamil (B1683045) led to a significant, dose-dependent increase in the systemic exposure (Area Under the Curve, or AUC) of irinotecan. srce.hr At one dose level, the irinotecan AUC increased by approximately 4.5-fold. nih.gov This resulted in an increase in apparent bioavailability from 33% to 43% with the addition of a P-gp inhibitor. nih.gov This enhancement is attributed to the inhibition of intestinal P-gp, which reduces the efflux of irinotecan back into the gut lumen and allows for greater absorption into the bloodstream. nih.govnih.gov The P-gp inhibitor also reduces the biliary excretion of both irinotecan and SN-38, further contributing to higher systemic exposure. nih.govnih.gov
| Parameter | Irinotecan Alone | Irinotecan + Verapamil | Fold Increase |
|---|---|---|---|
| AUC (µg·h/mL) | 14.03 ± 2.18 | 61.71 ± 15.0 | ~4.4 |
| Cmax (µg/mL) | 2.93 ± 0.37 | 10.75 ± 1.0 | ~3.7 |
Data adapted from a preclinical study in Wistar rats. AUC (Area Under the Curve) and Cmax (Maximum Plasma Concentration) values represent mean ± standard deviation. nih.gov
Preclinical Pharmacodynamic Modeling and Prediction
Preclinical pharmacodynamic modeling aims to connect the pharmacokinetic profile of a drug to its antitumor effect. For irinotecan, the key driver of efficacy is its active metabolite, SN-38. In vitro studies have shown that the cytotoxic effects of SN-38 are dependent on both its concentration and the duration of exposure. aacrjournals.orgeur.nl Even very low concentrations of SN-38 can induce significant growth inhibition in cancer cell lines when the exposure is prolonged over several weeks. eur.nl
In more advanced preclinical models using human tumor xenografts in mice, pharmacokinetic and pharmacodynamic relationships have been further elucidated. Tumor response modeling has identified that the duration for which the intratumoral concentration of SN-38 persists above a critical threshold is a key determinant of antitumor activity. nih.govsemanticscholar.org One study identified this critical threshold in a colon carcinoma model to be 120 nmol/L. nih.govsemanticscholar.org The ability to achieve and maintain SN-38 concentrations above this threshold within the tumor microenvironment directly correlates with more robust tumor growth inhibition. nih.govsemanticscholar.org Factors identified as critical for achieving this sustained intratumoral SN-38 exposure include tumor permeability and the local activity of carboxylesterase enzymes needed for the conversion of irinotecan to SN-38. nih.gov
Preclinical Antitumor Efficacy Studies
The antitumor activity of oral irinotecan, particularly when its absorption is enhanced, has been demonstrated in various preclinical cancer models. Studies using human tumor xenografts in mice are a cornerstone of this evaluation.
In models of human neuroblastoma, oral irinotecan administered on an intermittent schedule caused complete regressions in all six xenograft lines tested. nih.gov Objective responses were observed at relatively low dose levels. nih.gov Similarly, in a panel of human colon carcinoma xenograft lines, oral administration of irinotecan achieved complete responses in five of seven lines evaluated. researchgate.net The efficacy of oral irinotecan was found to be comparable to intravenously administered irinotecan when given on similar schedules, highlighting its potential as a non-invasive therapeutic option. researchgate.net
The efficacy of irinotecan is highly schedule-dependent. cancernetwork.com Preclinical studies have shown that protracted schedules of administration can enhance antitumor activity compared to schedules where the same total dose is given over a shorter period. cancernetwork.comaacrjournals.org This suggests that maintaining a sustained therapeutic concentration of SN-38, which can be facilitated by an oral formulation like this compound, is crucial for maximizing its antitumor effects. cancernetwork.com
| Compound Name |
|---|
| This compound |
| Irinotecan |
| Encequidar |
| SN-38 |
| SN-38 glucuronide (SN-38G) |
| Verapamil |
In Vitro Cellular Studies
Research on Cytotoxicity and Growth Inhibition
While specific in vitro cytotoxicity studies detailing the IC50 values for the this compound combination (encequidar and irinotecan) are not extensively published in publicly available literature, the cytotoxic effects of its active component, irinotecan, are well-documented across a range of cancer cell lines. For instance, irinotecan has demonstrated concentration- and time-dependent cytotoxic effects in various colon and pancreatic cancer cell lines nih.gov. Studies on the active metabolite of irinotecan, SN-38, have shown potent growth-inhibitory activity against human colon tumor cells nih.gov. The addition of a P-gp inhibitor like encequidar is designed to increase the intracellular concentration of irinotecan, which would theoretically lead to enhanced cytotoxicity. This is supported by findings that encequidar can enhance the cytotoxicity of other P-gp substrates, such as doxorubicin (B1662922), by reducing its efflux from cancer cells.
Interactive Table: Cytotoxicity of Irinotecan (Active Component of this compound) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µg/mL) at 30 min |
| HT29 | Colon | 200 |
| NMG64/84 | Colon | 160 |
| COLO-357 | Pancreatic | 100 |
| MIA PaCa-2 | Pancreatic | 400 |
| PANC-1 | Pancreatic | 150 |
Note: Data is for irinotecan alone and is intended to provide context for the cytotoxic potential of this compound's active component. nih.gov
Research on Apoptosis Induction and Cell Cycle Modulation
The mechanism of action of irinotecan, the cytotoxic component of this compound, involves the induction of DNA damage, which can lead to apoptosis and cell cycle arrest. However, the cellular response can be complex and cell-line dependent.
In some studies, irinotecan has been shown to induce apoptosis in a dose-dependent manner in colonic cells nih.gov. This process is often mediated by the activation of stress response pathways involving p53. The active metabolite of irinotecan, SN-38, is a potent inducer of apoptosis, and its effects can be significantly enhanced when combined with other agents that modulate DNA damage repair pathways nih.gov. The combination with encequidar in this compound is expected to increase intracellular SN-38 levels, thereby potentiating apoptosis.
Conversely, other research has indicated that in certain colorectal cancer cell lines, such as Caco-2 and CW2, irinotecan primarily induces cell cycle arrest rather than apoptosis or necrosis nih.govresearchgate.net. In these instances, irinotecan treatment leads to a significant increase in the proportion of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G1 phase population nih.gov. This cell cycle arrest is a key mechanism for suppressing cell proliferation nih.gov. The modulation of the cell cycle by irinotecan has been observed in both in vitro and in vivo models auctoresonline.org. Irinotecan-resistant cells have been shown to exhibit attenuated cell cycle arrest and apoptosis following treatment researchgate.net.
In Vivo Preclinical Animal Models
Xenograft Models for Antitumor Activity
Orthotopic Models for Disease Mimicry
Orthotopic models, where tumor cells are implanted into the corresponding organ in the animal, offer a more clinically relevant microenvironment for evaluating cancer therapeutics. Studies have been conducted using irinotecan in orthotopic models of pancreatic cancer and rhabdomyosarcoma nih.govsemanticscholar.org. These models allow for the assessment of therapeutic effects in a setting that more closely mimics human disease progression. For example, an orthotopic model of pancreatic cancer was established to evaluate the antitumor effects of irinotecan nih.govoncotarget.com. In a patient-derived orthotopic xenograft (PDOX) model of a cisplatinum-resistant osteosarcoma, the combination of temozolomide (B1682018) and irinotecan resulted in tumor regression oncotarget.com. The use of such models is crucial for understanding the potential efficacy of new formulations like this compound in a more physiologically representative context.
Research on Tumor Growth Inhibition and Regression
Numerous preclinical studies have demonstrated the ability of irinotecan to inhibit tumor growth and induce regression in various animal models. In xenograft models of malignant glioma, metronomic administration of irinotecan significantly inhibited tumor growth by inhibiting angiogenesis nih.gov. In pediatric MLL-rearranged acute lymphoblastic leukemia xenografts, irinotecan monotherapy was able to induce sustainable disease remissions nih.govmdpi.com. Furthermore, combinations of irinotecan with other agents have shown enhanced tumor growth inhibition. For example, the combination of irinotecan with trabectedin (B1682994) resulted in complete responses in a patient-derived xenograft of desmoplastic small round cell tumor nih.gov. The co-administration of irinotecan with a P-gp inhibitor, as in the case of this compound, is expected to lead to greater systemic exposure and intratumoral concentrations of irinotecan's active metabolite, SN-38, thereby resulting in more pronounced tumor growth inhibition and regression.
Interactive Table: Summary of Irinotecan's Antitumor Activity in Preclinical Models.
| Model Type | Cancer Type | Key Findings |
| Xenograft | Malignant Glioma | Metronomic administration inhibited angiogenesis and tumor growth nih.gov. |
| Xenograft | Pediatric MLL-rearranged ALL | Induced sustainable disease remissions nih.govmdpi.com. |
| Xenograft | Desmoplastic Small Round Cell Tumor | Combination with trabectedin led to complete responses nih.gov. |
| Orthotopic | Pancreatic Cancer | Model established to evaluate antitumor effects nih.govoncotarget.com. |
| Orthotopic | Cisplatinum-resistant Osteosarcoma | Combination with temozolomide caused tumor regression oncotarget.com. |
Oratecan in Overcoming Drug Resistance
Multidrug Resistance (MDR) Mechanisms in Cancer Relevant to Irinotecan (B1672180)
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, leading to treatment failure and disease progression. researchgate.netnih.gov In the context of irinotecan, several mechanisms contribute to the development of resistance. These include enhanced drug efflux, alterations in drug targets, activation of survival pathways, and impaired apoptotic machinery. impactfactor.org Understanding these mechanisms is crucial for developing strategies to circumvent resistance.
Role of ATP-Binding Cassette (ABC) Transporters, particularly P-glycoprotein (MDR1)
A primary mechanism of MDR relevant to irinotecan is the overexpression of ATP-Binding Cassette (ABC) transporters. researchgate.netimpactfactor.orgfrontiersin.orgoup.commdpi.com These transmembrane proteins act as efflux pumps, actively transporting various chemotherapy drugs, including irinotecan and its active metabolite SN-38, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effects. researchgate.netimpactfactor.orgfrontiersin.orgmdpi.comrroij.com
P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-established ABC transporter heavily implicated in irinotecan resistance. researchgate.netimpactfactor.orgfrontiersin.orgmdpi.comrroij.comcancer.govnih.govnih.gov Overexpression of P-gp is correlated with reduced intracellular accumulation of irinotecan and poorer treatment response. impactfactor.org Other ABC transporters, such as ABCC1 (MRP1) and ABCG2 (BCRP), also contribute to irinotecan efflux and resistance. impactfactor.orgfrontiersin.orgoup.commdpi.comnih.gov Studies have shown that cell lines overexpressing BCRP are resistant to irinotecan and SN-38. nih.gov Inhibiting the efflux function of ABCG2 has been shown to abolish drug resistance to irinotecan in resistant cell lines. frontiersin.orgnih.gov
The role of ABC transporter expression in predicting clinical response to irinotecan in colorectal cancer patients has been investigated, with some studies suggesting a potential link between high ABCG2 tumor tissue mRNA expression and lack of efficacy. mdpi.com However, other studies have reported discordant results regarding the association between ABCG2 protein expression and response to irinotecan-based treatment. mdpi.comnih.gov
Other Resistance Pathways Relevant to Irinotecan Metabolism (e.g., UGT1A1 genotype)
Beyond efflux transporters, alterations in drug metabolism pathways also play a significant role in irinotecan resistance. Irinotecan is a prodrug that is converted to its active metabolite, SN-38, primarily by carboxylesterases. cancer.govmdpi.com SN-38 is then inactivated through glucuronidation, mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). srce.hrnih.gov
Genetic variations, or polymorphisms, in the UGT1A1 gene can affect enzyme activity and consequently influence the metabolism and efficacy of irinotecan. srce.hrnih.govresearchgate.net The UGT1A128 allele, characterized by an increased number of TA repeats in the promoter region, leads to reduced UGT1A1 expression and decreased enzyme activity. srce.hrresearchgate.net Individuals homozygous for the UGT1A128 allele (28/28 genotype) have impaired SN-38 glucuronidation, resulting in higher systemic exposure to the active metabolite. nih.govresearchgate.net While this is primarily associated with increased toxicity, particularly neutropenia, proficient UGT1A1 polymorphisms, such as UGT1A11, have been associated with insensitivity to irinotecan due to increased inactivation of SN-38. researchgate.net Other variants like UGT1A1*6, more common in Asian populations, are also associated with an increased risk of irinotecan-induced toxicity. mdpi.com
Other reported mechanisms of irinotecan resistance include reduced Topoisomerase I expression or mutations, activation of the NF-κB pathway, altered tumor microenvironment, and the presence of cancer stem cells. researchgate.netnih.govmdpi.combiorxiv.orgmdpi.comnih.govoaepublish.comnih.gov
Encequidar (B1663005) as a Modulator of Irinotecan Resistance
Encequidar (also known as HM30181) is a key component of Oratecan, specifically designed to address P-gp-mediated drug efflux. cancer.govresearchgate.netresearchgate.netresearchgate.netcaymanchem.comresearchgate.net It is a novel, potent, and selective inhibitor of human P-gp. researchgate.netcaymanchem.com Encequidar is minimally absorbed and acts as a gut-specific P-gp inhibitor. researchgate.netresearchgate.netnih.gov
The co-administration of encequidar with irinotecan in this compound is intended to overcome the resistance conferred by P-gp by preventing the transporter from pumping irinotecan and its active metabolite SN-38 out of cancer cells. cancer.gov
Reversal of P-gp Mediated Efflux in Preclinical Models
Preclinical studies have demonstrated the ability of encequidar to reverse P-gp-mediated efflux. researchgate.netmdpi.comcancer.govspandidos-publications.com By inhibiting P-gp, encequidar can counteract the reduced intracellular drug accumulation observed in resistant cells. cancer.gov This mechanism is crucial for restoring the sensitivity of resistant cancer cells to irinotecan. Studies have shown that specific inhibition of ABCG2, another efflux transporter, can re-sensitize resistant cells to SN-38. mdpi.com
Enhanced Intracellular Drug Accumulation in Resistant Cells
A direct consequence of P-gp inhibition by encequidar is the enhanced intracellular accumulation of irinotecan and SN-38 within cancer cells that overexpress this transporter. cancer.govspandidos-publications.com By blocking the efflux pump, encequidar allows the drug to remain inside the cell at higher concentrations, where it can effectively exert its cytotoxic effects by inhibiting Topoisomerase I. cancer.gov This enhanced intracellular accumulation is a key mechanism by which this compound aims to overcome P-gp-mediated resistance. For example, in an irinotecan-resistant human colon cancer cell line (S1-IR20) overexpressing ABCG2, the intracellular accumulation of irinotecan was significantly lower compared to parental cells, and this was restored by co-treatment with an ABCG2 inhibitor. frontiersin.org While this specific example refers to ABCG2, the principle of efflux inhibition leading to enhanced intracellular accumulation applies to P-gp as well, which is the primary target of encequidar.
Preclinical Strategies for Circumventing this compound Resistance
While this compound is designed to overcome existing irinotecan resistance, particularly that mediated by P-gp, the potential for cancer cells to develop resistance to this compound itself exists. Preclinical research explores various strategies to circumvent such potential resistance. These strategies often involve understanding the diverse and complex nature of drug resistance, which can involve multiple mechanisms and evolve over time. nih.govcrownbio.com
Preclinical models are essential tools for investigating resistance mechanisms and evaluating strategies to overcome them. crownbio.com These models aim to recapitulate the complexity of resistance seen in patients. crownbio.com Strategies being explored in preclinical settings to overcome irinotecan resistance, which could be relevant to this compound, include combination therapies targeting multiple resistance pathways, utilizing drug delivery systems to enhance drug delivery to tumor tissues, and personalized medicine approaches based on biomarker profiling. impactfactor.org Targeting downstream signaling pathways activated by irinotecan treatment, such as NF-κB, has also shown promise in sensitizing colon cancer cells to irinotecan in preclinical studies. mdpi.comlarvol.com Additionally, novel formulations of irinotecan, such as liposomal formulations, have been developed to improve drug delivery and potentially overcome resistance. mdpi.comnih.govnih.gov
Oratecan in Combination Therapies: Preclinical Research
Rationale for Preclinical Combination Strategies
The rationale for exploring Oratecan in combination with other therapeutic agents in preclinical settings is rooted in the need to address the multifaceted nature of cancer, particularly by targeting diverse oncogenic drivers and mitigating the development of drug resistance. mdpi.comnih.gov
Targeting Multiple Oncogenic Pathways
Cancer development and progression are driven by the dysregulation of multiple interconnected cellular pathways. alliedacademies.org Therapies that target only a single pathway can be limited by the activation of alternative signaling routes or feedback loops that allow cancer cells to evade treatment. alliedacademies.orgembopress.org Combining this compound with agents that modulate different oncogenic pathways offers a strategy to simultaneously disrupt several critical processes essential for tumor growth and survival. alliedacademies.orgbiochempeg.com Preclinical studies are designed to identify combinations that can effectively target complementary pathways, such as those involved in cell cycle regulation, DNA repair, metabolism, or immune evasion, alongside the activity of this compound and its components. biochempeg.commdpi.comlexogen.com For example, combining agents that interfere with the PI3K/Akt/mTOR or RAS/MAPK pathways, frequently altered in various cancers, with this compound could potentially lead to more robust anti-tumor effects by blocking convergent signaling. alliedacademies.orgmdpi.comlexogen.com
Preclinical Methodologies for Evaluating Combination Therapies with this compound
Evaluating the potential of this compound in combination therapies necessitates the application of well-defined preclinical methodologies to characterize the nature of the drug interaction and quantify the anti-tumor efficacy. biorxiv.orgmdpi.com
Design of Preclinical Combination Studies
The design of preclinical studies evaluating this compound combinations is crucial for generating reliable and interpretable data. mdpi.comusc.edu These studies typically involve both in vitro experiments using a panel of relevant cancer cell lines and in vivo studies utilizing appropriate animal models, such as cell-derived xenografts (CDX) or patient-derived xenografts (PDX), which can better recapitulate the complexity of human tumors and their microenvironment. mdpi.comcrownbio.comusc.edu Key elements of study design include the selection of cancer models relevant to the potential clinical application of this compound, the determination of appropriate dose ranges and schedules for this compound and the combination partner, and the identification of meaningful endpoints for evaluating efficacy, such as cell viability, proliferation, apoptosis, tumor growth inhibition, or survival. mdpi.comusc.edu Studies often involve testing a range of concentrations or doses of each agent alone and in combination to assess their combined effects. biorxiv.orgjpccr.eu
Assessment of Synergy and Additivity in Co-treatment Models
A fundamental aspect of preclinical combination research is the quantitative assessment of the interaction between this compound and the co-administered agent. Drug interactions are generally categorized as synergistic, additive, or antagonistic. biorxiv.orgjpccr.eu Synergy describes an effect where the combination is significantly more effective than the sum of the individual drug effects. biorxiv.orgjpccr.eu Additivity occurs when the combined effect is equivalent to the sum of the individual effects. jpccr.eu Antagonism is characterized by a combined effect that is less than the sum of the individual effects. biorxiv.orgjpccr.eu
Several methodologies are employed for assessing synergy and additivity in preclinical co-treatment models. Isobolographic analysis is a graphical method that plots combinations of doses or concentrations yielding equivalent effects. jpccr.eu The shape of the isobole relative to the line of additivity indicates the nature of the interaction. jpccr.eu Another widely used method is the calculation of the Combination Index (CI), often based on the Chou-Talalay method. nih.gov A CI value less than 1 indicates synergy, a CI value equal to 1 indicates additivity, and a CI value greater than 1 indicates antagonism. nih.gov These assessments are typically performed on data from in vitro experiments measuring cell viability or other relevant biological responses. nih.gov While synergy is often sought after in combination therapy development, additive interactions can also translate to meaningful clinical benefits, particularly if they allow for reduced doses of individual agents, potentially leading to a better safety profile. medrxiv.orgnih.govoncotarget.com Preclinical evaluation aims to precisely characterize these interactions to provide a scientific basis for advancing promising combinations. biorxiv.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | - |
| Irinotecan (B1672180) | 6083 |
| Encequidar (B1663005) methanesulfonate (B1217627) | 11937241 |
| Lurbinectedin | 9956794 |
| 5-fluorouracil | 3385 |
| Topotecan | 60701 |
| Olaparib | 23721621 |
| Cediranib | 11782261 |
| Atezolizumab | 90761232 |
| Cobimetinib | 345448 |
| Bevacizumab | 124271 |
| Seviteronel | 53360257 |
| β-glucan | 439320 |
| Interferon-gamma (IFNγ) | 36031985 |
| Niraparib | 56622562 |
| M6620 (formerly VX-970) | 53302485 |
| Azenosertib | 137325839 |
| Pazopanib | 24826591 |
| Sabutoclax | 11884563 |
| Minocycline | 5282213 |
| STL427944 | 136086189 |
| Tetrandrine | 6416 |
| RMC-6236 | 160095746 |
| RMC-6291 | 160095747 |
| RMC-9805 | 160095748 |
| RMC-0708 | 160095749 |
| RMC-5127 | 160095750 |
| RMC-8839 | 160095751 |
| Encequidar | 159479 |
| SN-38 | 104848 |
Interactive Data Table (Illustrative Example)
The following table provides a hypothetical structure for presenting preclinical data on the interaction between this compound and a combination partner. Specific data for this compound combinations were not available in the provided search results.
| Combination Partner | Cancer Cell Line/Model | This compound Concentration (µM) | Partner Concentration (µM) | Measured Effect (% Inhibition) | Expected Additive Effect (% Inhibition) | Combination Index (CI) | Interaction Type |
| Partner A | Model X | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Additivity/Antagonism] |
| Partner A | Model X | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Additivity/Antagonism] |
| Partner B | Model Y | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Additivity/Antagonism] |
| Partner B | Model Y | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Additivity/Antagonism] |
Note: This table is a conceptual representation. Actual preclinical data would populate these fields based on experimental results and the chosen method for assessing drug interaction (e.g., Chou-Talalay method for CI calculation).
Advanced Research Methodologies in Oratecan Studies
In Vitro Research Methodologies
In vitro studies play a fundamental role in the early stages of Oratecan research, allowing for controlled investigations into its effects at the cellular and molecular levels. These methods help to elucidate how the compound interacts with cancer cells and its behavior in simplified biological systems.
Cell-based Assays for Efficacy and Mechanism Evaluation
Cell-based assays are widely employed to assess the efficacy of this compound and understand its underlying mechanisms of action. These assays utilize live cells to provide a more biologically relevant representation compared to non-cell-based methods. bioagilytix.comaccelevirdx.com Functional cell-based assays can measure various cellular responses, including proliferation, cytotoxicity, and specific signaling pathway activity. bioagilytix.comaccelevirdx.com
For this compound, which includes irinotecan (B1672180) (a topoisomerase I inhibitor), cell-based assays can be used to evaluate its impact on cell growth inhibition and induction of cell death in various cancer cell lines. nih.gov Since this compound also contains encequidar (B1663005), a P-glycoprotein (P-gp) inhibitor, cell-based assays are critical for studying how encequidar affects the transport of irinotecan and its active metabolite, SN-38, particularly in drug-resistant cell lines that overexpress P-gp. guidetopharmacology.orgresearchgate.net These assays can help determine if encequidar restores sensitivity to irinotecan in such resistant models. researchgate.net Metabolomic analysis of cell samples can also be performed using techniques like liquid chromatography Q-Exactive mass spectrometry to understand how encequidar and other agents influence cellular metabolic pathways, such as the citric acid cycle and glutathione (B108866) metabolism, which can impact drug resistance and oxidative stress. researchgate.net
Metabolism and Transport Assays
Understanding the metabolism and transport of this compound's components is essential for predicting its behavior in the body. Irinotecan, a component of this compound, undergoes extensive metabolism by various enzymes, including carboxylesterase 2 (CES2) to form the active metabolite SN-38, and also by UGT1A subfamily enzymes and CYP3A4/CYP3A5. nih.gov Transport proteins, particularly ABCB1 (P-glycoprotein), ABCC2 (cMOAT), and ABCG2 (BCRP), also play a significant role in the elimination of irinotecan and its metabolites. nih.gov
In vitro metabolism kinetics assays can be performed using systems like cryopreserved human hepatocytes or S9 fractions to determine the rates of formation of metabolites like SN-38. nih.gov Transport kinetics experiments, such as vesicular uptake assays using membrane vesicles expressing specific ABC efflux transporters (P-gp, BCRP, MRPs), are used to characterize the role of these transporters in the movement of irinotecan and its metabolites. nih.govfda.gov Bidirectional transport assays with cell-based systems can also evaluate whether a drug is a substrate or inhibitor of efflux transporters. fda.gov These assays provide crucial kinetic parameters (e.g., Km and Vmax) that can be normalized by transporter protein abundance to estimate their contributions to drug disposition. nih.gov
Preclinical In Vivo Model Systems
Preclinical in vivo models are indispensable for evaluating the antitumor activity and pharmacokinetic properties of this compound within a complex biological system that mimics the human body more closely than in vitro systems. researchgate.netcertisoncology.com These models allow researchers to study the compound's effects on tumor growth, metastasis, and its distribution and metabolism in living organisms. antineo.frnuvisan.com
Application of Xenograft Models for Antitumor Activity
Xenograft models, which involve implanting human tumor cells or tissue into immunocompromised animals (commonly mice), are widely used to assess the antitumor activity of investigational agents like this compound. antineo.froxfordvacmedix.com These models can be established using various human cancer cell lines or patient-derived tumor xenografts (PDXs). antineo.frcrownbio.com Subcutaneous xenografts are common due to their technical ease and ability to monitor tumor growth, while orthotopic xenografts are often preferred for their ability to better recapitulate the tumor microenvironment and metastatic features of human cancers. antineo.frcrownbio.com
Studies evaluating this compound's antitumor activity in xenograft models would involve administering the compound to tumor-bearing animals and monitoring tumor growth inhibition, and potentially other endpoints like survival. nih.govantineo.fr Comparing the activity of this compound to that of irinotecan alone in these models can demonstrate the potential benefit of combining irinotecan with encequidar, particularly in models derived from tumors known to express P-gp. guidetopharmacology.org Research findings in xenograft models can provide data on the extent of tumor regression or growth delay observed at different dose levels and schedules. nih.gov For example, studies with other compounds related to camptothecin (B557342) have shown significant tumor regression in xenograft models with prolonged daily low-dose treatment. nih.gov
Utilization of Orthotopic Models for Disease Mimicry
Orthotopic models involve implanting tumor cells or tissue into the corresponding organ or tissue from which the cancer originated in the animal. criver.comfrontiersin.org This approach provides a more relevant tumor microenvironment and can better mimic the natural progression and metastatic patterns of the disease observed in humans compared to subcutaneous models. crownbio.comcriver.comnih.govnih.gov
For this compound, orthotopic models could be particularly valuable for evaluating its efficacy against tumors in their native environment and assessing its impact on metastasis to relevant organs like lymph nodes, liver, or lungs, depending on the cancer type being modeled. nih.gov For instance, orthotopic models of colorectal cancer involving co-implantation of tumor and stromal cells in the cecum and rectum have been shown to recapitulate metastases to the lymph nodes, liver, and lungs. nih.gov Similarly, orthotopic xenograft models of non-small cell lung cancer have been developed to mimic disease progression, including primary tumor expansion, secondary tumor emergence, and metastasis to distant organs. nih.gov Utilizing orthotopic models in this compound research allows for a more accurate assessment of its potential clinical effectiveness by evaluating its activity in a setting that closely resembles the human disease. criver.comnih.gov
Utility of Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Prediction
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique that integrates drug-specific properties with physiological and anatomical characteristics of the species to predict drug concentration profiles in plasma and various tissues over time. srce.hrpharmaron.com This mechanistic approach is valuable in preclinical research for predicting human pharmacokinetics from preclinical data and understanding how factors like metabolism and transport influence drug disposition. srce.hrpharmaron.commdpi.com
Computational Approaches in Drug Discovery for this compound-Related Compounds
Computational methods play a crucial role in modern drug discovery and development, offering efficient ways to evaluate compound libraries and predict their properties. mdpi.comsilicos-it.beuniversiteitleiden.nl These in silico techniques are increasingly integrated into preclinical studies to predict pharmacokinetic and toxicity profiles, potentially reducing the need for extensive and costly experimental trials. frontiersin.orgresearchgate.netugm.ac.id For this compound and related camptothecin derivatives, computational approaches are employed in various aspects, including understanding structure-activity relationships, predicting pharmacokinetic behavior, and identifying potential combination therapies. mdpi.comupv.esacs.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.gov
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a fundamental computational approach used to understand how modifications to a compound's chemical structure affect its biological activity. mdpi.comupv.esmpg.de For camptothecin analogues, including those related to this compound, SAR studies have focused on the impact of modifications at different positions of the core structure on their potency and interaction with targets like topoisomerase I (Topo I). mdpi.comupv.esacs.orgaacrjournals.orgnih.govresearchgate.net
Studies have shown that the complete pentacyclic ring structure and the planar nature of camptothecin are essential for its activity. upv.es The hydroxylactone ring is considered the most critical region for activity. upv.es Modifications to the A and B rings have been explored, with research indicating that substitutions at the C-7 and C-10 positions can influence potency and other properties like hydrophilicity. mdpi.comaacrjournals.orgnih.gov For instance, camptothecin analogues with a methyl group at C-10 have shown high potency, while those with an amine at C-10 were relatively more potent and hydrophilic. aacrjournals.org Computational methods, such as 3D-QSAR models using comparative molecular field analysis (CoMFA), have been built to further understand the relationship between molecular structure and biological activity in camptothecin analogues. mdpi.com These analyses help in the rational design and optimization of new derivatives with improved properties. mdpi.com
Predicting and Optimizing Pharmacokinetic Profiles
Predicting and optimizing the pharmacokinetic (PK) profiles of drug candidates is a critical step in drug development. frontiersin.orgresearchgate.netoup.com Computational methods, including physiologically based pharmacokinetic (PBPK) modeling and machine learning algorithms, are increasingly used for this purpose. frontiersin.orgnih.govoup.combiorxiv.orgnih.gov These approaches aim to predict how a drug will be absorbed, distributed, metabolized, and excreted (ADME) in the body. frontiersin.orgresearchgate.net
For this compound, which combines irinotecan with the P-glycoprotein (P-gp) inhibitor encequidar, understanding and optimizing the PK profile is particularly important for achieving effective oral delivery of irinotecan, which otherwise has poor oral bioavailability due to efflux mediated by P-gp. researchgate.netacs.org Computational models can help predict factors influencing drug distribution, such as lipophilicity and interaction with plasma proteins. frontiersin.orgnih.gov PBPK models, by integrating drug-specific data with physiological parameters, can simulate drug concentration-time profiles in plasma and tissues, aiding in dose optimization and predicting in vivo behavior. frontiersin.orgnih.govoup.com Machine learning methodologies are also being developed to predict human PK parameters directly from chemical structures, potentially reducing the need for extensive experimental data. biorxiv.orgnih.gov
Identifying Recurrent Oncogenic Coalterations for Combination Therapies
Identifying recurrent oncogenic coalterations is crucial for designing effective combination therapies that can overcome drug resistance and improve treatment outcomes. nih.govbiorxiv.orgnih.gov Cancer is often driven by multiple co-occurring genetic alterations, and targeting these in combination can be more effective than single-agent therapy. nih.govembopress.org Computational approaches, such as machine learning and cancer informatics algorithms, are being developed to analyze multi-omic data from patient cohorts and identify recurrent coalteration signatures. nih.govbiorxiv.orgnih.gov
These computational frameworks can map these signatures to potential drug combinations. nih.govbiorxiv.org While specific computational studies directly linking this compound to the identification of oncogenic coalterations were not prominently found in the search results, the broader application of these methodologies in identifying rational drug combinations for cancer treatment is highly relevant to the strategic development of therapies involving camptothecin derivatives like irinotecan, a component of this compound. researchgate.netoncotarget.com Computational approaches can help in understanding how targeting specific oncogenic pathways or overcoming resistance mechanisms, such as those mediated by efflux pumps like P-gp, in combination with chemotherapy like irinotecan can enhance therapeutic efficacy. researchgate.netnih.govmdpi.comaacrjournals.org
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for characterizing Oratecan’s physicochemical properties in preclinical studies?
- Methodological Answer : Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (LC-MS) for molecular weight validation . Differential scanning calorimetry (DSC) is used to analyze thermal stability. Ensure protocols adhere to ICH guidelines for reproducibility, including solvent selection, column specifications, and validation parameters (e.g., linearity, limit of detection) .
Q. How should researchers design dose-response studies for this compound to evaluate efficacy in cancer cell lines?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC50 values. Include positive controls (e.g., cisplatin) and negative controls (vehicle-only). Cell viability assays (MTT, ATP-based luminescence) should be performed in triplicate across multiple cell lines (e.g., HCT-116, MCF-7) to assess selectivity. Normalize data to baseline viability and account for plate-edge effects using randomized well allocation .
Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic data in rodent models?
- Methodological Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is standard for calculating AUC, Cmax, and half-life. For compartmental modeling, apply Bayesian or maximum likelihood estimators. Address inter-subject variability via mixed-effects models (e.g., NONMEM) . Ensure data meets assumptions of normality using Shapiro-Wilk tests before parametric analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different tumor models?
- Methodological Answer : Conduct systematic reviews with PRISMA guidelines to identify bias (e.g., publication bias in positive results). Validate findings via orthogonal assays:
- Compare topoisomerase I inhibition (DNA relaxation assays) vs. off-target kinase activity (phosphoproteomics).
- Use isogenic cell lines to isolate genetic variables (e.g., p53 status) influencing mechanisms .
- Example Data Conflict: Study A reports IC50 = 12 nM in p53-wildtype cells vs. Study B’s IC50 = 85 nM in p53-null cells .
Q. What strategies optimize this compound’s bioavailability in in vivo models while minimizing toxicity?
- Methodological Answer :
- Formulation : Test lipid nanoparticles or cyclodextrin complexes to enhance solubility.
- Dosing Schedule : Compare intermittent high-dose vs. continuous low-dose regimens using toxicity endpoints (e.g., body weight loss, liver enzymes).
- Biomarkers : Monitor plasma levels of lactate dehydrogenase (LDH) and cytokines (IL-6, TNF-α) to correlate efficacy with immune response .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Tumor Microenvironment : Replicate hypoxia and stromal interactions using 3D spheroid models or patient-derived xenografts (PDX).
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration-time profiles with tumor growth inhibition metrics to identify exposure-response gaps .
- Metabolite Screening : Use LC-MS/MS to detect active metabolites in vivo that may not be present in vitro .
Q. What ethical and methodological considerations apply to clinical trial design for this compound in combination therapies?
- Methodological Answer :
- Phase I/II Design : Use adaptive designs (e.g., BOIN or 3+3) to minimize patient risk. Predefine dose-limiting toxicities (DLTs) and stopping rules.
- Endpoint Selection : Prioritize progression-free survival (PFS) over overall survival (OS) for early-phase trials. Include biomarker-driven sub-studies (e.g., circulating tumor DNA) .
- Regulatory Compliance : Follow EMA/FDA guidelines for combination therapy IND applications, including drug-drug interaction studies .
Data Reporting and Reproducibility
Q. How should researchers document and share raw data from this compound studies to ensure reproducibility?
- Methodological Answer :
- Metadata : Include experimental conditions (e.g., humidity, equipment calibration dates) in supplemental materials.
- Repositories : Deposit mass spectrometry raw files in PRIDE or MetaboLights; clinical data in ClinTrials.gov .
- FAIR Principles : Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (XML/JSON formats), and Reusable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
